molecular formula C9H14O5 B1295209 Diethyl acetylmalonate CAS No. 570-08-1

Diethyl acetylmalonate

Cat. No.: B1295209
CAS No.: 570-08-1
M. Wt: 202.2 g/mol
InChI Key: SQAUUQRBOCJRCW-UHFFFAOYSA-N
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Description

Diethyl acetylmalonate is a useful research compound. Its molecular formula is C9H14O5 and its molecular weight is 202.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Organic Synthesis and Catalysis

  • Diethyl acetylmalonate is used in organic synthesis, particularly in palladium-catalyzed reactions. It reacts with allylic 1,1-diol diacetates under the catalysis of Pd(PPh3)4, displaying high regioselectivity in these reactions. The mechanisms of these reactions offer valuable insights for organic chemists (Lu & Huang, 1984).

Safety and Hazards

Diethyl acetylmalonate is considered hazardous. It causes skin irritation and serious eye irritation . In case of contact, it is advised to wash thoroughly with plenty of water and seek medical advice if irritation persists .

Future Directions

Diethyl acetylmalonate is a valuable chemical in research and development, particularly in the synthesis of various organic compounds . It is available for purchase from various suppliers for use in scientific research .

Properties

IUPAC Name

diethyl 2-acetylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAUUQRBOCJRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205606
Record name Propanedioic acid, acetyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-08-1
Record name Propanedioic acid, acetyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl acetylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, acetyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 570-08-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions Diethyl acetylmalonate participates in?

A1: this compound is known for its reactivity due to the presence of active methylene group. It participates in various reactions, including:

  • Alkylation: As highlighted in [], this compound undergoes free-radical induced addition reactions with alkenes like oct-1-ene, leading to alkylation at the active methylene site. This reaction is particularly useful for extending carbon chains and building complex molecules.
  • Cyclization Reactions: The research in [] demonstrates the use of this compound in the synthesis of Palbociclib, an anti-cancer drug. this compound undergoes a cyclization reaction with a pyridopyrazine derivative, forming a key intermediate in the multi-step synthesis. This highlights its utility in constructing heterocyclic systems found in various pharmaceuticals.
  • Formation of Pyrazoles and Triazoles: [] reveals that reacting this compound with 3-chloro-6-hydrazinopyridazine can lead to the formation of either pyrazole or triazole derivatives depending on the reaction conditions. This exemplifies the versatility of this compound in building diverse heterocycles important in medicinal chemistry.

Q2: Are there any studies regarding the reaction mechanism of this compound hydrolysis?

A: Yes, research has been conducted to understand the hydrolysis mechanism of this compound and its derivatives. [] specifically investigates the kinetics of hydrolysis for this compound and Diethyl acetylethylmalonate, providing evidence for the existence of a tetrahedral intermediate during the reaction. This mechanistic insight is crucial for understanding the reactivity and behavior of this compound in various chemical transformations.

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